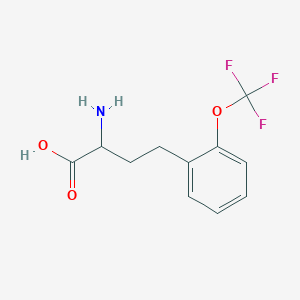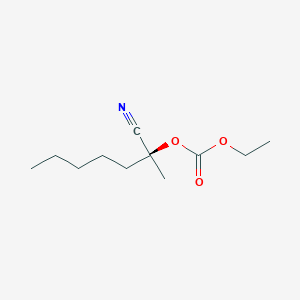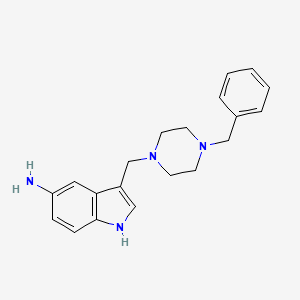
6-Bromo-3-oxadiamantane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-oxadiamantane is a synthetic organic compound characterized by a bromine atom attached to the third position of an oxadiamantane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-oxadiamantane typically involves the bromination of 3-oxadiamantane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromo-3-oxadiamantane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, or other strong bases.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used for these reactions.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, potassium tert-butoxide, solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), room temperature to reflux conditions.
Oxidation: Potassium permanganate, chromium trioxide, solvents like acetone or water, room temperature to elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, solvents like ether or THF, room temperature to reflux conditions.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as oxides or ketones.
Reduction: Reduced derivatives with hydrogen replacing the bromine atom.
Applications De Recherche Scientifique
6-Bromo-3-oxadiamantane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies focus on understanding its interaction with biological targets.
Medicine: Potential use in drug development due to its unique chemical properties. Research is ongoing to explore its efficacy and safety in various therapeutic applications.
Industry: Utilized in the development of new materials and catalysts. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-oxadiamantane involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential as a modulator of biological processes.
Comparaison Avec Des Composés Similaires
6-Bromo-3-indolyl: Another brominated compound with similar reactivity but different structural features.
3-Oxadiamantane: The parent compound without the bromine atom, used for comparison in reactivity studies.
6-Bromo-3-pyridinecarboxaldehyde: A structurally related compound with different functional groups.
Uniqueness: 6-Bromo-3-oxadiamantane stands out due to its unique combination of the oxadiamantane structure and the bromine atom. This combination imparts distinct chemical properties, making it a valuable compound for various applications. Its reactivity and stability are key factors that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C13H17BrO |
|---|---|
Poids moléculaire |
269.18 g/mol |
Nom IUPAC |
6-bromo-3-oxapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane |
InChI |
InChI=1S/C13H17BrO/c14-13-5-7-4-8-9-1-6(2-10(8)13)3-11(13)12(9)15-7/h6-12H,1-5H2 |
Clé InChI |
IPFVPFOUCHTVPH-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3C4C1C5C(C2)C3(CC(C4)O5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[1-Amino-2-(2-methoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14174836.png)

![Benzamide, N-[(1S)-1-methyl-2-oxo-2-[4-[2-(1-pyrrolidinyl)ethyl]-1-piperidinyl]ethyl]-4-[[(2-phenoxyphenyl)amino]sulfonyl]-](/img/structure/B14174845.png)



![5-tert-Butyl-3'-nitro[1,1'-biphenyl]-3,4-dione](/img/structure/B14174873.png)

![3-{[4-(1,2-Benzoxazol-3-yl)pyrimidin-2-yl]amino}-4-methylphenol](/img/structure/B14174883.png)

![{2-[(E)-(Butylimino)methyl]phenyl}methanol](/img/structure/B14174896.png)

![5-(Butylsulfanyl)-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14174907.png)
